

In-Depth Technical Guide: Cytotoxicity of Salicylanilide Derivatives Against Human Cell Lines

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Compound of Interest

Compound Name: 5-Bromo-4'-chlorosalicylanilide

Cat. No.: B1206136

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the cytotoxic properties of salicylanilide derivatives against human cancer cell lines. Extensive literature searches did not yield specific cytotoxic data, experimental protocols, or signaling pathway information for **5-Bromo-4'-chlorosalicylanilide**. Therefore, this document focuses on the broader class of salicylanilide compounds, drawing on available research to provide a detailed understanding of their potential as anticancer agents. The information presented should be considered representative of the compound class, and specific experimental validation for **5-Bromo-4'-chlorosalicylanilide** is required.

Introduction to Salicylanilides as Anticancer Agents

Salicylanilides are a class of compounds that have long been used in human and veterinary medicine, primarily as anthelmintic agents.^{[1][2]} In recent years, there has been a growing interest in repurposing these compounds for oncology, with numerous studies highlighting their potent anticancer activities.^{[1][2][3]} Halogenated salicylanilides, in particular, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.^[1]

The anticancer mechanisms of salicylanilides are multifaceted and involve the modulation of several key cellular signaling pathways that are often dysregulated in cancer.^{[1][3]} This

multimodal action makes them attractive candidates for further investigation and development as novel cancer therapeutics.

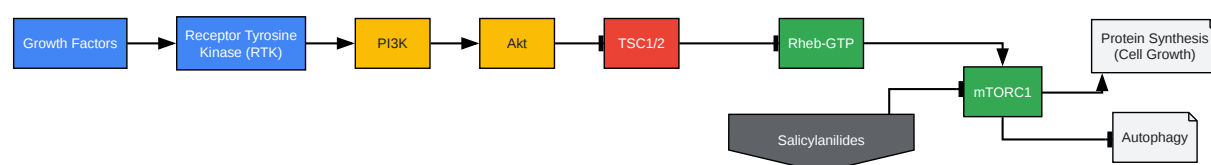
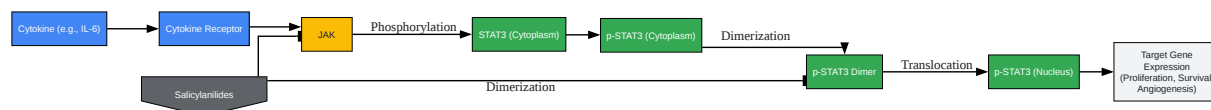
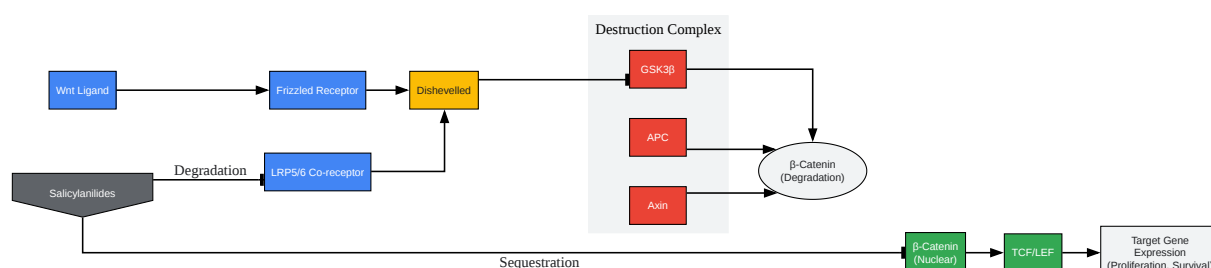
Quantitative Cytotoxicity Data of Salicylanilide Derivatives

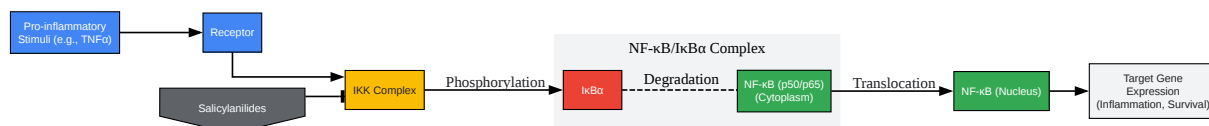
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC₅₀ values for various salicylanilide derivatives against a panel of human cancer cell lines. It is important to note that the specific IC₅₀ values can vary depending on the cell line, exposure time, and the specific assay used.

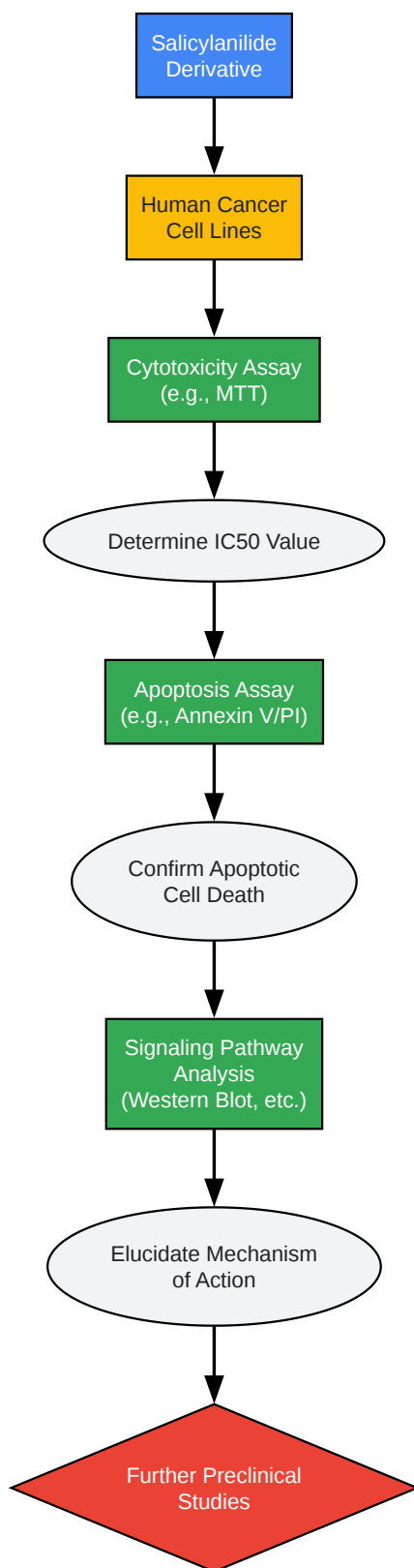
Compound/Derivative	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Niclosamide	Multiple	Various	0.34 - 50	[4]
Compound 1	HTB-26	Breast Cancer	10 - 50	[4]
Compound 1	PC-3	Pancreatic Cancer	10 - 50	[4]
Compound 1	HepG2	Hepatocellular Carcinoma	10 - 50	[4]
Compound 2	HCT116	Colorectal Cancer	0.34	[4]
Compound 2	HTB-26	Breast Cancer	10 - 50	[4]
Compound 2	PC-3	Pancreatic Cancer	10 - 50	[4]
Compound 2	HepG2	Hepatocellular Carcinoma	10 - 50	[4]

Key Signaling Pathways Modulated by Salicylanilides

Salicylanilides exert their anticancer effects by targeting multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] The following diagrams illustrate the major pathways known to be modulated by this class of compounds.







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